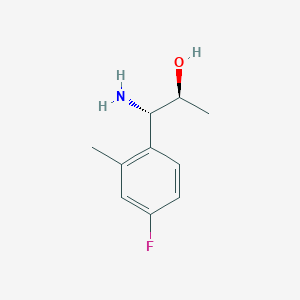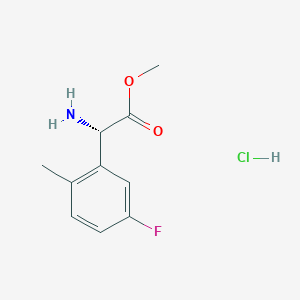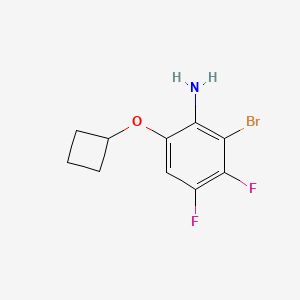
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is an organic compound with the molecular formula C10H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and cyclobutoxy groups attached to an aniline core.
Vorbereitungsmethoden
The synthesis of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline typically involves multiple steps. One common method includes the bromination of 3,4-difluoroaniline followed by the introduction of the cyclobutoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production .
Analyse Chemischer Reaktionen
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts, resulting in the removal of the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The cyclobutoxy group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline can be compared with other similar compounds such as:
2-Bromo-4,6-difluoroaniline: Lacks the cyclobutoxy group, making it less sterically hindered and potentially less selective in its interactions.
4-Bromo-2,6-difluoroaniline: Has a different substitution pattern, which can affect its reactivity and applications.
2,6-Dibromo-4-fluoroaniline: Contains an additional bromine atom, which can significantly alter its chemical properties and reactivity.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C10H10BrF2NO |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
2-bromo-6-cyclobutyloxy-3,4-difluoroaniline |
InChI |
InChI=1S/C10H10BrF2NO/c11-8-9(13)6(12)4-7(10(8)14)15-5-2-1-3-5/h4-5H,1-3,14H2 |
InChI-Schlüssel |
IQVITMLWLHGMBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=C(C(=C2N)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
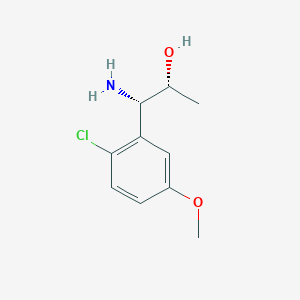
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
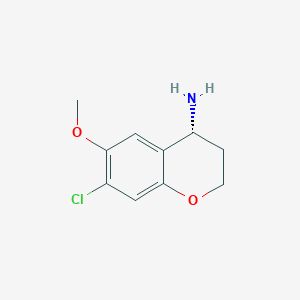

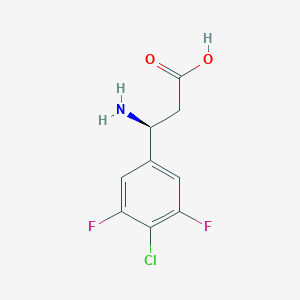
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)

![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
